molecular formula C8H7F4N B1440834 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline CAS No. 1065073-89-3

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline

Cat. No. B1440834
M. Wt: 193.14 g/mol
InChI Key: JYRUHDAZCPLTPT-UHFFFAOYSA-N
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Description

“3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H7F4N . It has a molecular weight of 193.14 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” is represented by the formula C8H7F4N . The InChI code for this compound is 1S/C8H7F4N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” include a molecular weight of 193.14 and a molecular formula of C8H7F4N . Other specific physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Antitumor Agents : 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline serves as an intermediate in synthesizing antitumor agents. For instance, it has been used in the synthesis of nilotinib, an antitumor agent, starting from 3,5-dinitro-1-trifluoromethylbenzene and undergoing a series of reactions including fluorination and substitution (Yang Shijing, 2013).

  • Development of Complex Metal Compounds : This compound is instrumental in developing metal complexes with potential biological activities. For example, Cu(II) and Pd(II) complexes synthesized using 3,5-di-tert-butylsalicylaldimine ligands and F, CF3-substituted anilines, including 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline, displayed significant antiproliferative potentials (V. Kasumov, O. Şahin, H. G. Aktas, 2016).

  • Catalysis and Organic Synthesis : It has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This application is crucial in organic synthesis for creating quinazoline and fused isoindolinone scaffolds (Yong Wu et al., 2021).

Material Science and Spectroscopy

  • Study of Vibrational Analysis : The compound has been studied in material science, particularly in vibrational analysis of similar molecules, contributing valuable information about the structure and spectra of these molecules (B. Revathi et al., 2017).

  • Creation of Novel Synthons : In the field of chemistry, an anionically activated trifluoromethyl group, as seen in 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline, serves as a novel synthon for the creation of isoxazoles and 1,3,5-triazines. This application underscores its utility in synthesizing diverse chemical structures (L. Strekowski et al., 1995).

Biochemical and Medicinal Chemistry

  • Antimicrobial Activity Studies : Schiff's base derivatives of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline have shown promising antimicrobial activities. This indicates its potential in developing new antimicrobial agents (B. Mistry et al., 2016).

  • Herbicidal Activity : Derivatives of this compound have been synthesized and demonstrated effective herbicidal activities against various weeds, highlighting its potential use in agricultural chemistry (Daoxin Wu et al., 2011).

Safety And Hazards

“3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

properties

IUPAC Name

3-fluoro-2-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRUHDAZCPLTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674587
Record name 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline

CAS RN

1065073-89-3
Record name 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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